molecular formula C15H25PSi B14603820 Cyclohexyl(phenyl)(trimethylsilyl)phosphane CAS No. 59877-25-7

Cyclohexyl(phenyl)(trimethylsilyl)phosphane

Cat. No.: B14603820
CAS No.: 59877-25-7
M. Wt: 264.42 g/mol
InChI Key: RXAUSIZVEAFDFC-UHFFFAOYSA-N
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Description

Cyclohexyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of cyclohexyl, phenyl, and trimethylsilyl groups attached to a phosphorus atom. Tertiary phosphines are widely studied due to their applications in catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(phenyl)(trimethylsilyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with cyclohexylmagnesium bromide, phenylmagnesium bromide, and trimethylsilylmagnesium chloride can yield the desired product . The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

    Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are used to form metal-phosphine complexes.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Phosphines: Result from nucleophilic substitution reactions.

    Metal-Phosphine Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Cyclohexyl(phenyl)(trimethylsilyl)phosphane has several scientific research applications:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.

    Organic Synthesis: The compound is employed in the synthesis of complex organic molecules.

    Materials Science: It is used in the preparation of functional materials, including polymers and nanomaterials.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of cyclohexyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a ligand and coordinate with transition metals. The phosphorus atom donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.

    Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to phosphorus.

    Cyclohexylphosphine: Contains three cyclohexyl groups attached to phosphorus.

Uniqueness

Cyclohexyl(phenyl)(trimethylsilyl)phosphane is unique due to the combination of cyclohexyl, phenyl, and trimethylsilyl groups, which impart distinct steric and electronic properties. This unique structure allows it to participate in specific catalytic processes and form stable metal complexes that are not achievable with other tertiary phosphines.

Properties

CAS No.

59877-25-7

Molecular Formula

C15H25PSi

Molecular Weight

264.42 g/mol

IUPAC Name

cyclohexyl-phenyl-trimethylsilylphosphane

InChI

InChI=1S/C15H25PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3

InChI Key

RXAUSIZVEAFDFC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)P(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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